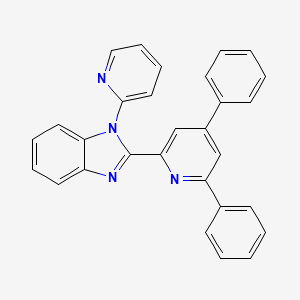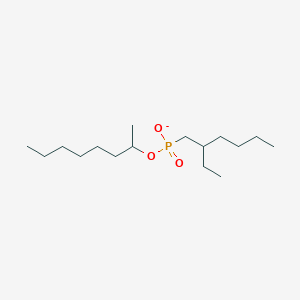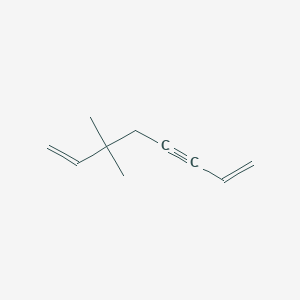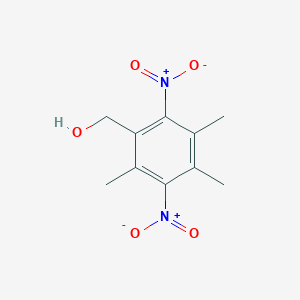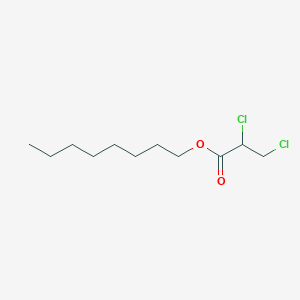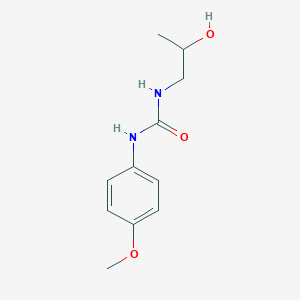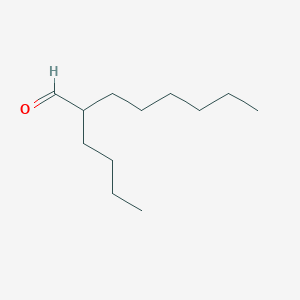![molecular formula C15H15N5O B14388529 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87594-90-9](/img/structure/B14388529.png)
5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine: is a heterocyclic compound that contains both pyrazole and pyrazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyrazole derivative with a pyrazine derivative under specific conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine: In medicinal chemistry, 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine derivatives have shown potential as kinase inhibitors, which are crucial in the treatment of various cancers. The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug development .
Industry: The compound’s unique electronic properties make it suitable for use in materials science, particularly in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine exerts its effects is primarily through the inhibition of specific enzymes, such as kinases. The compound binds to the active site of the enzyme, preventing its normal function and thereby disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
- 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine
- 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrimidine
- 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrrole
Uniqueness: Compared to these similar compounds, 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine exhibits unique electronic properties due to the presence of both pyrazole and pyrazine rings. This dual-ring system enhances its ability to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
87594-90-9 |
|---|---|
Formule moléculaire |
C15H15N5O |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
4-(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)morpholine |
InChI |
InChI=1S/C15H15N5O/c1-2-4-12(5-3-1)20-15-13(10-17-20)18-14(11-16-15)19-6-8-21-9-7-19/h1-5,10-11H,6-9H2 |
Clé InChI |
ZPHASNXJIZNDSW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CN=C3C(=N2)C=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


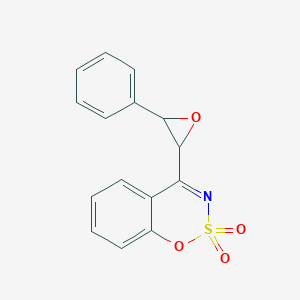
![N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine](/img/structure/B14388457.png)
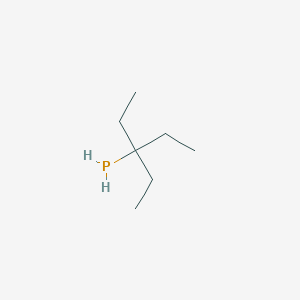
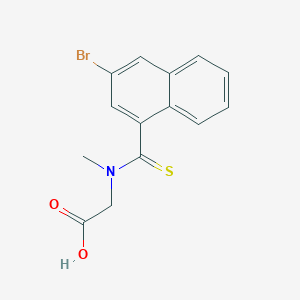

![N-{3-[Diethyl(fluoro)silyl]propyl}-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14388480.png)

